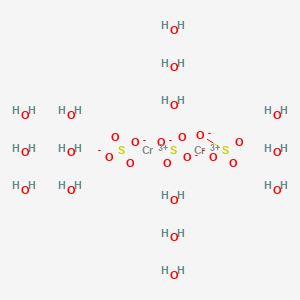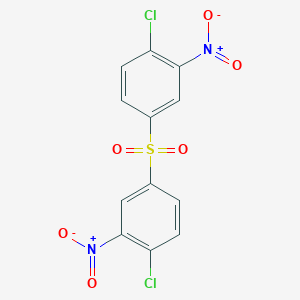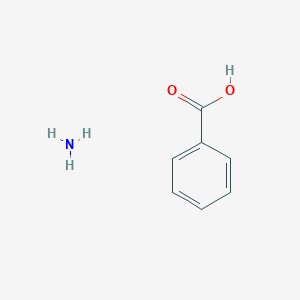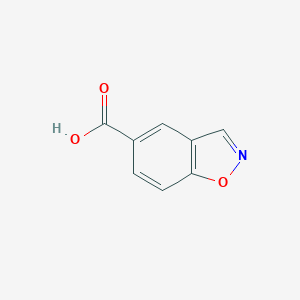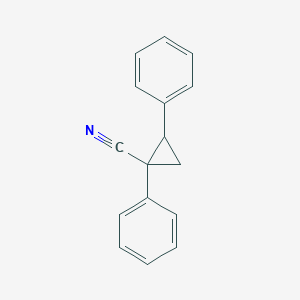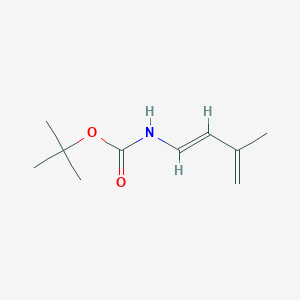
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)-(9CI) is a chemical compound with various scientific research applications. This compound is also known as tert-Butyl 3-methylbut-2-enylcarbamate. It is a colorless liquid with a molecular formula of C11H21NO2 and a molecular weight of 195.29 g/mol.
作用機序
The mechanism of action of Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester is not fully understood. However, it is believed to act as a nucleophile in organic reactions. The 3-methylbut-2-enylcarbamate group can undergo various reactions, including nucleophilic addition, substitution, and elimination reactions.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester. However, studies have shown that this compound has low toxicity and is not harmful to human health.
実験室実験の利点と制限
One of the advantages of Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester is its high yield in the synthesis process. This compound is also easy to handle and store. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester has various future research directions. One area of interest is the synthesis of new biologically active compounds using this compound as a starting material. Another area of research is the development of new synthetic methods for the production of Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester and its derivatives. Further studies are also needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
In conclusion, Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester is a versatile compound with various scientific research applications. Its high yield in the synthesis process and ease of handling make it an attractive compound for organic synthesis. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
合成法
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester can be synthesized through the reaction of tert-butyl carbamate with 3-methyl-1,3-butadiene in the presence of a palladium catalyst. The reaction yields the desired product with a high yield of up to 90%.
科学的研究の応用
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester has various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the 3-methylbut-2-enylcarbamate group into organic molecules. This compound is also used in the synthesis of various natural products and biologically active compounds.
特性
CAS番号 |
131784-69-5 |
|---|---|
製品名 |
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)-(9CI) |
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
tert-butyl N-[(1E)-3-methylbuta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-8(2)6-7-11-9(12)13-10(3,4)5/h6-7H,1H2,2-5H3,(H,11,12)/b7-6+ |
InChIキー |
OEALUTRSNGFHND-VOTSOKGWSA-N |
異性体SMILES |
CC(=C)/C=C/NC(=O)OC(C)(C)C |
SMILES |
CC(=C)C=CNC(=O)OC(C)(C)C |
正規SMILES |
CC(=C)C=CNC(=O)OC(C)(C)C |
同義語 |
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



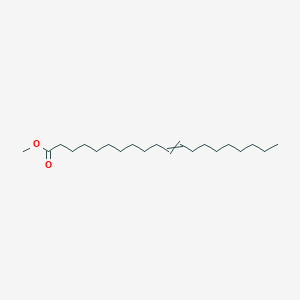
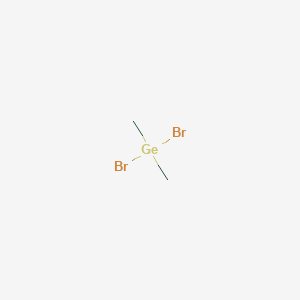
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)
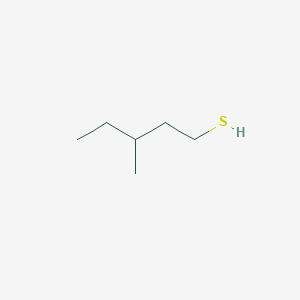
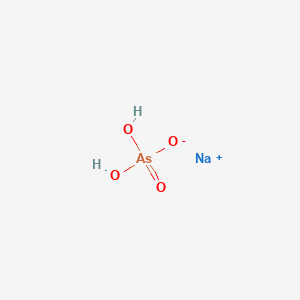
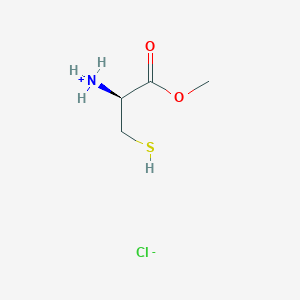
![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
